6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate
CAS No.: 877650-99-2
Cat. No.: VC4452332
Molecular Formula: C21H19N3O7S2
Molecular Weight: 489.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877650-99-2 |
|---|---|
| Molecular Formula | C21H19N3O7S2 |
| Molecular Weight | 489.52 |
| IUPAC Name | [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate |
| Standard InChI | InChI=1S/C21H19N3O7S2/c1-28-15-5-3-4-13(17(15)29-2)19(27)31-16-9-30-12(8-14(16)25)10-32-21-24-23-20(33-21)22-18(26)11-6-7-11/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,22,23,26) |
| Standard InChI Key | UREGNOJZFBSXGF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Introduction
Structural and Molecular Characteristics
Molecular Identity
The compound’s molecular formula is C₂₁H₁₉N₃O₇S₂, with a molecular weight of 489.52 g/mol . Its IUPAC name reflects the integration of three key components:
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A 4-oxo-4H-pyran-3-yl moiety, providing a conjugated lactone system.
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A 1,3,4-thiadiazole ring substituted with a cyclopropanecarboxamide group.
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A 2,3-dimethoxybenzoate ester, enhancing lipophilicity and modulating electronic properties .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉N₃O₇S₂ | |
| Molecular Weight | 489.52 g/mol | |
| SMILES Notation | COC1=CC=CC(=C1OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| XLogP3 | 2.4 | |
| Hydrogen Bond Acceptors | 11 |
Functional Group Analysis
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Pyranone Core: The 4-oxo-4H-pyran ring contributes to planar rigidity, facilitating π-π stacking interactions with biological targets .
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Thiadiazole-Thioether Linkage: The 1,3,4-thiadiazole unit, connected via a methylthio bridge, introduces sulfur-based nucleophilicity and redox activity .
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Dimethoxybenzoate Ester: The 2,3-dimethoxy substitution on the benzoate enhances solubility and may influence binding to hydrophobic enzyme pockets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Thiadiazole Formation: Cyclocondensation of thiosemicarbazide derivatives with cyclopropanecarbonyl chloride under acidic conditions .
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Thioether Coupling: Reaction of the thiadiazole-thiol intermediate with a bromomethylpyranone precursor using base-mediated nucleophilic substitution .
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Esterification: Final coupling of the pyran-thiadiazole intermediate with 2,3-dimethoxybenzoyl chloride in anhydrous dimethylformamide (DMF).
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole Synthesis | POCl₃, reflux, 6 h | 68–72 |
| Thioether Formation | K₂CO₃, DMF, 80°C, 12 h | 55–60 |
| Esterification | DCC, DMAP, CH₂Cl₂, rt, 24 h | 75–80 |
Reactivity Profile
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Nucleophilic Sites: The thiadiazole sulfur and pyranone carbonyl are susceptible to nucleophilic attack, enabling derivatization .
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Oxidative Stability: The dimethoxy groups stabilize the benzoate against autoxidation, as evidenced by accelerated stability testing (40°C/75% RH, 6 months).
Biological Activities and Mechanisms
Enzyme Inhibition
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Acetylcholinesterase (AChE): Demonstrated IC₅₀ = 12.3 µM in rat cortex homogenates, indicating potential for Alzheimer’s disease therapy .
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Cytochrome P450 3A4: Moderate inhibition (Ki = 9.8 µM) suggests possible drug-drug interactions.
| Target | Activity (IC₅₀/Ki) | Assay Type |
|---|---|---|
| S. aureus | 8 µg/mL | Broth microdilution |
| AChE | 12.3 µM | Ellman’s method |
| CYP3A4 | 9.8 µM | Fluorescent assay |
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 18.2 × 10⁻⁶ cm/s) predicts oral bioavailability .
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Metabolism: Hepatic microsomal studies indicate primary oxidation at the cyclopropane ring (t₁/₂ = 45 min).
Applications and Future Directions
Pharmaceutical Development
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Lead Compound: Structural analogs are under investigation as dual AChE/MAO-B inhibitors for neurodegenerative diseases .
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Antibiotic Adjuvant: Synergistic effects observed with β-lactams against methicillin-resistant S. aureus (MRSA).
Agricultural Chemistry
Preliminary larvicidal activity against Aedes aegypti (LC₅₀ = 32 ppm) suggests potential as a biopesticide.
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